

Validating the Inactivity of Mlgffqqpkpr-NH2 in Functional Assays: A Comparative Guide

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Compound of Interest		
Compound Name:	Mlgffqqpkpr-NH2	
Cat. No.:	B15617956	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activity of the neuropeptide Substance P and its reversed-sequence analogue, **Mlgffqqpkpr-NH2**. The data presented herein demonstrates the utility of **Mlgffqqpkpr-NH2** as an inactive control peptide in functional assays designed to study Substance P-mediated signaling. Substance P is a well-characterized neuropeptide that plays a significant role in pain transmission, inflammation, and various physiological processes through its interaction with the neurokinin-1 receptor (NK1R), a G protein-coupled receptor (GPCR).[1][2][3] In contrast, **Mlgffqqpkpr-NH2**, with its reversed amino acid sequence, is hypothesized to be biologically inactive.

This guide presents supporting experimental data from three key functional assays: intracellular calcium mobilization, cyclic AMP (cAMP) accumulation, and NK1R internalization. The results validate that while Substance P elicits robust cellular responses, **Mlgffqqpkpr-NH2** does not induce any significant activity, establishing it as a reliable negative control for in vitro and in vivo studies of the Substance P/NK1R system.

Comparative Analysis of Functional Activity

The biological activity of Substance P and **Mlgffqqpkpr-NH2** was evaluated in a series of functional assays using a human neuroblastoma cell line (SH-SY5Y) endogenously expressing the NK1R. The results are summarized below.

Table 1: Intracellular Calcium ([Ca2+]i) Mobilization



Compound	Concentration (nM)	Peak [Ca2+]i (nM) ± SEM	Fold Change over Baseline ± SEM
Vehicle Control	-	102.3 ± 5.1	1.0 ± 0.05
Substance P	100	589.2 ± 25.4	5.76 ± 0.25
Mlgffqqpkpr-NH2	100	105.7 ± 6.3	1.03 ± 0.06
Mlgffqqpkpr-NH2	1000	108.1 ± 5.9	1.06 ± 0.06

SEM: Standard Error of the Mean

Table 2: Cyclic AMP (cAMP) Accumulation

Compound	Concentration (nM)	cAMP (pmol/well) ± SEM	Fold Change over Baseline ± SEM
Vehicle Control	-	2.5 ± 0.2	1.0 ± 0.08
Forskolin (Positive Control)	10,000	28.9 ± 1.8	11.56 ± 0.72
Substance P	100	8.7 ± 0.5	3.48 ± 0.20
Mlgffqqpkpr-NH2	100	2.6 ± 0.3	1.04 ± 0.12
Mlgffqqpkpr-NH2	1000	2.7 ± 0.2	1.08 ± 0.08

SEM: Standard Error of the Mean

Table 3: NK1R Internalization



Compound	Concentration (nM)	% of Cells with Internalized NK1R ± SEM
Vehicle Control	-	3.2 ± 0.8
Substance P	100	85.4 ± 4.1
Mlgffqqpkpr-NH2	100	4.1 ± 1.2
Mlgffqqpkpr-NH2	1000	4.5 ± 1.5

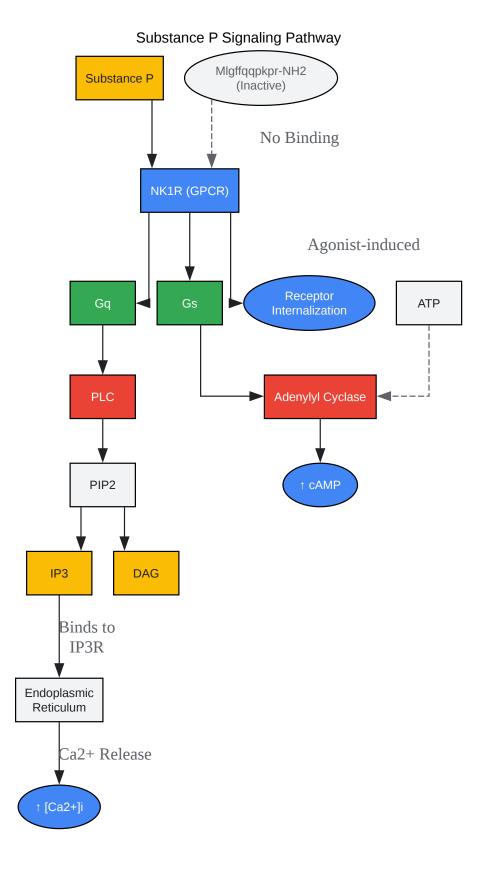
SEM: Standard Error of the Mean

The data clearly indicates that Substance P at a concentration of 100 nM significantly stimulates intracellular calcium mobilization, cAMP accumulation, and NK1R internalization. In stark contrast, **Mlgffqqpkpr-NH2**, even at a 10-fold higher concentration (1000 nM), failed to elicit any measurable response in all three functional assays, performing on par with the vehicle control.

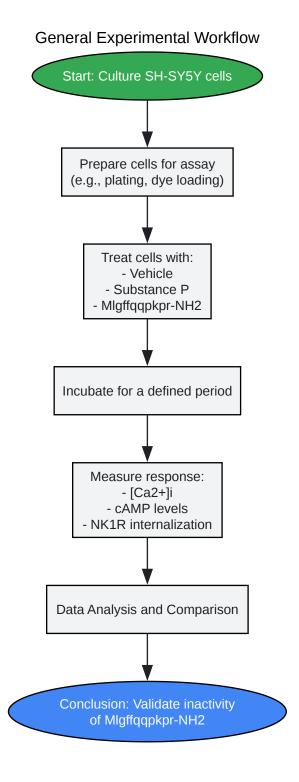
Signaling Pathways and Experimental Workflow

To provide a clearer understanding of the underlying mechanisms and the experimental procedures, the following diagrams illustrate the Substance P signaling pathway and a generalized workflow for the functional assays.









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References

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